AH 23848

Prostanoid Receptors Pharmacology Signal Transduction

AH 23848 is the definitive dual TP/EP4 receptor antagonist (CAS 81443-73-4) for discerning research programs. Unlike selective TP antagonists, AH 23848 is uniquely validated to block both thromboxane A2 (TP) and prostaglandin E2 EP4 receptors, making it indispensable for studies of EP4-driven metastasis, immune modulation, and vascular relaxation. Substituting with TP-selective agents like SQ 29548 will compromise EP4-dependent signaling data. With well-characterized pA2 values (TP: 8.46; EP4: 5.4) and proven oral activity in thrombosis models, this reference compound ensures experimental reproducibility. Secure your high-purity supply today.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
Cat. No. B1238019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 23848
Synonyms7-(5-(((1,1-biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-4-heptanoic acid
AH 23848
AH 23848B
AH-23848
AH23848
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O
InChIInChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1+
InChIKeyIOFUFYLETVNNRF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AH 23848 for Research: A Dual TP/EP4 Receptor Antagonist with Distinct Pharmacological Profile


AH 23848 (CAS 81443-73-4) is a synthetic, racemic compound that functions as a dual antagonist at the thromboxane A2 (TP) and prostaglandin E2 subtype 4 (EP4) receptors [1]. Originally developed and characterized in the mid-1980s, it has been instrumental in elucidating the pathophysiological roles of thromboxane A2 [1][2]. Unlike many in-class TP receptor antagonists, AH 23848 possesses a unique dual-receptor pharmacology that extends its utility into areas of inflammation and oncology research, particularly where EP4-mediated signaling is a key driver [3].

Why Generic TP Antagonists Cannot Substitute for AH 23848 in EP4-Dependent Research


Substituting AH 23848 with a selective thromboxane receptor antagonist (e.g., SQ 29548) or an uncharacterized TP antagonist is scientifically invalid for research involving the EP4 receptor [1]. The core differentiation lies in AH 23848's validated dual antagonism of both TP and EP4 receptors . Experiments that require the isolation of EP4-mediated functions, such as PGE2-driven cAMP signaling, immune modulation, or specific vascular relaxation pathways, will yield confounding or negative results if a TP-selective alternative is used [1][2]. The following evidence guide provides quantifiable data to support the procurement of AH 23848 for studies where this dual pharmacology is essential.

AH 23848 Comparative Pharmacology: Quantifying the Dual TP/EP4 Antagonism Advantage


Receptor Selectivity: AH 23848's Dual TP/EP4 Antagonism vs. SQ 29548's TP Selectivity

A direct comparison of receptor-binding profiles reveals the fundamental difference between AH 23848 and a commonly used TP-selective antagonist, SQ 29548. While both compounds are potent antagonists at the TP receptor, AH 23848 also possesses significant antagonist activity at the EP4 receptor, whereas SQ 29548 is devoid of any activity at this target [1]. This dual activity defines its unique application in research.

Prostanoid Receptors Pharmacology Signal Transduction

Ex Vivo and In Vivo Platelet Inhibition: Comparable Efficacy to GR32191 in Guinea-Pig Model

In a direct, head-to-head in vivo study in guinea-pigs, AH 23848 demonstrated antithrombotic efficacy comparable to the more modern TP antagonist GR32191 . Both compounds were orally active and inhibited ex vivo collagen-induced platelet aggregation. More importantly, they reduced in vivo platelet deposition on injured carotid arteries to a similar extent, with 50% inhibition achieved at identical doses .

Thrombosis Platelet Aggregation In Vivo Pharmacology

TP Receptor Antagonist Potency: A Multi-Assay Comparison with Nine Structural Analogs

A comprehensive study comparing nine structurally dissimilar TP receptor antagonists across five different assays established a clear potency hierarchy [1]. AH 23848's activity was measured against a panel including SQ 29548, ICI 185282, BM 13505, and others, using the TP mimetic U46619 as the agonist [1]. In a human washed platelet aggregation assay, AH 23848 exhibited an IC50 of 0.26 μM .

Thromboxane Receptor Antagonist Potency Comparative Pharmacology

Competitive TP Antagonism in Vascular Smooth Muscle: pA2 Value of 8.46

In isolated feline basilar arteries, AH 23848 (10^-8 to 10^-6 M) produced a parallel rightward shift of the U46619 concentration-response curve without depressing the maximal response, confirming competitive antagonism at vascular TP receptors [1]. Schild analysis yielded a slope of unity, from which a pA2 value was derived [1]. This high affinity for the vascular TP receptor is consistent with its activity on platelets.

Vascular Pharmacology Competitive Antagonism TP Receptor

Functional EP4 Antagonism in Vascular Tissue: Lower Affinity with pA2 of 5.4

In contrast to its high affinity for TP receptors, AH 23848 exhibits lower affinity for the EP4 receptor, a key differentiator for its dual pharmacology. Its antagonist activity was quantified in piglet saphenous vein, a prototypical EP4 bioassay, where it antagonized PGE2-mediated relaxation [1][2].

EP4 Receptor Vascular Relaxation Functional Assay

Optimal Use Cases for AH 23848 Based on Its Validated Dual TP/EP4 Pharmacology


Dissecting TP- vs. EP4-Mediated Immune Evasion in Cancer Metastasis

In oncology research, particularly for breast cancer, AH 23848 is a key tool for investigating the role of the EP4 receptor in metastasis [1]. Unlike selective TP antagonists or COX-2 inhibitors, AH 23848 can directly block EP4 on tumor cells and immune cells, leading to enhanced NK cell-mediated killing and reduced metastatic colonization [1]. The dual TP/EP4 activity allows for the exploration of the combined contribution of thromboxane and PGE2-EP4 signaling pathways in the tumor microenvironment [1].

Establishing the Role of EP4 Receptors in Vascular and Smooth Muscle Preparations

AH 23848 serves as an essential pharmacological tool in tissue bath experiments to distinguish between relaxant responses mediated by prostanoid IP, EP2, and EP4 receptors [1]. Its well-characterized pA2 values for TP (8.46) and EP4 (5.4) receptors allow for precise dose selection [2][3]. By using AH 23848 at an appropriate concentration (e.g., 30 μM), researchers can effectively block EP4-mediated relaxation, thereby unmasking or isolating the contribution of IP or EP2 receptor agonists in vascular tissues [1].

Validating In Vivo Models of Thrombosis and Platelet Function

AH 23848 is a validated reference compound for establishing and benchmarking in vivo models of arterial thrombosis [1]. Its demonstrated oral activity and long duration of action make it suitable for studies requiring systemic TP receptor blockade [2]. The direct comparative data against GR32191 provide a robust reference point for assessing the efficacy of novel antithrombotic agents in the same experimental paradigm [1].

Investigating Dual TP/EP4 Signaling in Inflammatory and Proliferative Diseases

For research into conditions where both thromboxane and PGE2 contribute to pathology, such as certain fibrotic or inflammatory disorders, AH 23848 offers a unique advantage over single-receptor antagonists [1]. By simultaneously inhibiting TP and EP4, it can more effectively suppress synergistic downstream signaling pathways, such as serum-induced cAMP generation and fibroblast proliferation [1]. This makes it a valuable tool for proof-of-concept studies exploring the therapeutic potential of dual pathway blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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